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Compound of Interest

Compound Name: Boc-NH-C6-amido-C4-acid

Cat. No.: B11833974

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-NH-C6-amido-C4-acid, a
bifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting
Chimeras (PROTACS). PROTACSs are a novel therapeutic modality that leverages the cell's
own ubiquitin-proteasome system to selectively degrade target proteins. The linker component,
such as Boc-NH-C6-amido-C4-acid, is a critical determinant of PROTAC efficacy, influencing
the spatial orientation of the two ligands and the overall physicochemical properties of the
resulting chimeric molecule.

Molecular Profile

Boc-NH-C6-amido-C4-acid is a hetero-bifunctional linker containing a Boc-protected amine, a
hexyl chain, an amide bond, and a terminal carboxylic acid. This structure provides a versatile
scaffold for the synthesis of PROTACs. The Boc-protected amine allows for subsequent
deprotection and conjugation to a ligand for an E3 ubiquitin ligase, while the terminal carboxylic
acid can be activated to form an amide bond with a ligand for the target protein.

Quantitative Data Summary
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Property Value Source
Molecular Weight 344.45 g/mol

Molecular Formula C17H32N205

CAS Number 10436-21-2

Purity >95% (typical)

PROTAC Linker 32, 6-((6-
((Tert-

Synonyms )
butoxycarbonyl)amino)hexyl)a

mino)-6-oxohexanoic acid

Experimental Protocols

While a specific, detailed synthesis protocol for Boc-NH-C6-amido-C4-acid is not readily
available in the public domain, a general methodology can be inferred from standard organic
chemistry techniques for amide bond formation and the use of Boc protecting groups. The
following represents a plausible, generalized synthetic approach.

General Synthesis of a Bifunctional Linker via Amide Coupling

This protocol outlines the coupling of a Boc-protected aminohexane with a C4 dicarboxylic acid
derivative.

Materials:

Boc-aminocaproic acid

1,6-Hexanediamine

DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agent (e.g., HATU, HOBt)

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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e Hydrochloric acid (1N)

» Saturated sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate or sodium sulfate

« Silica gel for column chromatography

» Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:

» Activation of Carboxylic Acid: Dissolve Boc-aminocaproic acid (1 equivalent) in anhydrous
DCM. Add a coupling agent such as DCC (1.1 equivalents) and an activator like HOBt (1.1
equivalents). Stir the mixture at 0°C for 30 minutes.

o Amine Coupling: In a separate flask, dissolve 1,6-hexanediamine (1.5 equivalents) and a
base such as TEA (2 equivalents) in anhydrous DCM. Add the activated Boc-aminocaproic
acid solution dropwise to the diamine solution at 0°C.

e Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight.
Monitor the progress of the reaction by thin-layer chromatography (TLC).

e Work-up: Once the reaction is complete, filter the mixture to remove the urea byproduct.
Wash the filtrate successively with 1N HCI, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

« Purification: Purify the crude product by silica gel column chromatography to isolate the
desired Boc-NH-C6-amido-C6-NH2 intermediate.

o Second Amide Coupling: The resulting intermediate can then be reacted with a C4
dicarboxylic acid anhydride (e.g., succinic anhydride) to yield the final product, Boc-NH-C6-
amido-C4-acid. This step typically involves reacting the purified intermediate with the
anhydride in a suitable solvent like DCM in the presence of a base.
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 Final Purification: The final product is then purified using appropriate methods, such as
recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized Boc-NH-C6-amido-C4-acid
should be confirmed by analytical techniques such as *H NMR, 3C NMR, and mass

spectrometry to verify the molecular weight.

Conceptual Workflow and Signaling Pathway

The primary application of Boc-NH-C6-amido-C4-acid is in the construction of PROTACSs. The
following diagrams illustrate the general structure of a PROTAC and its mechanism of action.

PROTAC Molecule

Target Ligand Linker E3 Ligase Ligand

Click to download full resolution via product page
Caption: General structure of a PROTAC molecule.

The diagram above illustrates the three core components of a PROTAC: a ligand that binds to
the target protein, a linker (such as one derived from Boc-NH-C6-amido-C4-acid), and a
ligand that recruits an E3 ubiquitin ligase.
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Caption: Simplified mechanism of action for a PROTAC.

This diagram shows how a PROTAC molecule facilitates the formation of a ternary complex
between the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination
of the target protein, marking it for degradation by the proteasome.

In conclusion, Boc-NH-C6-amido-C4-acid is a valuable chemical tool for researchers in drug
discovery and chemical biology. Its defined length and chemical handles are well-suited for the
modular construction of PROTACS, enabling the systematic exploration of linkerology to
optimize the degradation of a wide range of protein targets.

 To cite this document: BenchChem. [An In-depth Technical Guide on Boc-NH-C6-amido-C4-
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[https://www.benchchem.com/product/b11833974#boc-nh-c6-amido-c4-acid-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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